Cas no 93908-02-2 (Rebeccamycin)

Rebeccamycin structure
Rebeccamycin structure
Produktname:Rebeccamycin
CAS-Nr.:93908-02-2
MF:C27H21Cl2N3O7
MW:570.377545118332
CID:807806
PubChem ID:73110

Rebeccamycin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1,11-dichloro-12,13-dihydro-12-(4-O-methyl-b-D-glucopyranosyl)-
    • 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1,11-dichloro-12,13-dihydro-12-(4-O-meth...
    • rebeccamycin
    • AmbotzLS-1199
    • (+)-Rebeccamycin
    • NSC 359079
    • 1,11-Dichloro-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (ACI)
    • D
    • ICX5609244
    • CHEMBL27000
    • SCHEMBL12961242
    • 5,21-Dichloro-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
    • Neuro_000196
    • A20190
    • UNII-Y96MQM21V9; CHEMBL370100; Y96MQM21V9
    • 5H-Indolo[2,4-c]carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
    • NSC359079
    • SMR001565446
    • MLS002701854
    • NCI60_003256
    • NSC-359079
    • 5H-Indolo[2,4-c]carbasole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
    • (Rebeccamycin)1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione
    • CHEMBL370100
    • Q7301989
    • BRN 4732638
    • 1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione
    • HB4052
    • DB14729
    • SCHEMBL24695
    • 93908-02-2
    • C19701
    • BDBM50162287
    • AKOS030213234
    • 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-
    • CS-0016893
    • HY-19825
    • MFCD23105147
    • 1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione(rebeccamycin)
    • Y96MQM21V9
    • DTXSID70239880
    • CHEBI:135511
    • QEHOIJJIZXRMAN-QZQSLCQPSA-N
    • NS00011703
    • UNII-Y96MQM21V9
    • dichloro-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxy-tetrahydropyran-2-yl][?]dione
    • Rebeccamycin, solid, >=98% (HPLC), from Saccharothrix aerocolonigenes
    • 1,11-dichloro-12-(4-O-methyl-beta-D-glucopyranosyl)-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
    • 1,11-dichloro-12-[3,4-dihydroxy-6-hydroxymethyl-5-methoxy-(2R,3R,4S,5R,6R)-tetrahydro-2H-2-pyranyl]-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione
    • 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbasole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
    • 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
    • 5,21-dichloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
    • DA-57371
    • Rebeccamycin
    • Inchi: 1S/C27H21Cl2N3O7/c1-38-24-13(8-33)39-27(23(35)22(24)34)32-20-10(5-3-7-12(20)29)15-17-16(25(36)31-26(17)37)14-9-4-2-6-11(28)18(9)30-19(14)21(15)32/h2-7,13,22-24,27,30,33-35H,8H2,1H3,(H,31,36,37)/t13-,22-,23-,24-,27-/m1/s1
    • InChI-Schlüssel: QEHOIJJIZXRMAN-QZQSLCQPSA-N
    • Lächelt: O=C1NC(=O)C2C1=C1C3C=CC=C(C=3N([C@H]3[C@H](O)[C@@H](O)[C@H](OC)[C@@H](CO)O3)C1=C1NC3C(=CC=CC=3C1=2)Cl)Cl

Berechnete Eigenschaften

  • Genaue Masse: 569.07600
  • Monoisotopenmasse: 569.0756554g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 5
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 10
  • Schwere Atomanzahl: 39
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 1010
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topologische Polaroberfläche: 146Ų
  • Oberflächenladung: 0
  • Tautomerzahl: 21

Experimentelle Eigenschaften

  • Farbe/Form: Gelber Feststoff
  • Dichte: 1.87±0.1 g/cm3 (20 ºC 760 Torr),
  • Löslichkeit: Insuluble (2.7E-5 g/L) (25 ºC),
  • PSA: 150.37000
  • LogP: -1.27480
  • Löslichkeit: Nicht verfügbar

Rebeccamycin Sicherheitsinformationen

  • WGK Deutschland:-

Rebeccamycin Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73860-2.5mg
Rebeccamycin
93908-02-2 98%
2.5mg
¥8556.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-202309A-1 mg
Rebeccamycin,
93908-02-2 ≥95%
1mg
¥2,256.00 2023-07-11
A2B Chem LLC
AC94721-1mg
Rebeccamycin
93908-02-2 ≥98%
1mg
$640.00 2024-04-19
1PlusChem
1P006C0X-2.5mg
Rebeccamycin
93908-02-2 ≥99%
2.5mg
$793.00 2025-02-21
A2B Chem LLC
AC94721-2.5mg
Rebeccamycin
93908-02-2 ≥99%
2.5mg
$714.00 2024-07-18
BioAustralis
BIA-R1075-0.50 mg
Rebeccamycin
93908-02-2 >95% by HPLC
0.50 mg
$273.00 2023-07-10
TRC
R140000-.5mg
Rebeccamycin
93908-02-2
5mg
$161.00 2023-05-17
Hello Bio
HB4052-1mg
Rebeccamycin
93908-02-2 >98%
1mg
£295 2023-05-25
SHENG KE LU SI SHENG WU JI SHU
sc-202309-250µg
Rebeccamycin,
93908-02-2 ≥95%
250µg
¥1128.00 2023-09-05
BioAustralis
BIA-R1075-2.50mg
Rebeccamycin
93908-02-2 >95% by HPLC
2.50mg
$1035.00 2024-07-19

Rebeccamycin Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
Referenz
Photochemical Reactions as Key Steps in Natural Product Synthesis
Bach, Thorsten; Hehn, Joerg P., Angewandte Chemie, 2011, 50(5), 1000-1045

Synthetic Routes 2

Reaktionsbedingungen
Referenz
Synthesis of a rebeccamycin-related indolo[2,3-a]carbazole by palladium(0) catalyzed polyannulation
Saulnier, Mark G.; Frennesson, David B.; Deshpande, Milind S.; Vyas, Dinesh M., Tetrahedron Letters, 1995, 36(43), 7841-4

Synthetic Routes 3

Reaktionsbedingungen
Referenz
The chemistry of isoindole natural products
Speck, Klaus; Magauer, Thomas, Beilstein Journal of Organic Chemistry, 2013, 9, 2048-2078

Synthetic Routes 4

Reaktionsbedingungen
Referenz
Chemical synthesis of 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (rebeccamycin) and its analogs
Liu, Xiaobing; Zhang, Guisheng, Huaxue Jinzhan, 2008, 20(11), 1699-1707

Synthetic Routes 5

Reaktionsbedingungen
Referenz
Metathesis Reactions for the Synthesis of Ring-Fused Carbazoles
Pelly, Stephen C.; Parkinson, Christopher J.; Van Otterlo, Willem A. L.; De Koning, Charles B., Journal of Organic Chemistry, 2005, 70(25), 10474-10481

Synthetic Routes 6

Reaktionsbedingungen
Referenz
Combinatorial biosynthesis of antitumor indolocarbazole compounds
Sanchez, Cesar; Zhu, Lili; Brana, Alfredo F.; Salas, Aaroa P.; Rohr, Juergen; et al, Proceedings of the National Academy of Sciences of the United States of America, 2005, 102(2), 461-466

Synthetic Routes 7

Reaktionsbedingungen
Referenz
Practical synthesis of the rebeccamycin aglycone and related analogs by oxidative cyclization of bisindolylmaleimides with a Wacker-type catalytic system
Wang, Jianji; Rosingana, Miguel; Watson, Daniel J.; Dowdy, Eric D.; Discordia, Robert P.; et al, Tetrahedron Letters, 2001, 42(51), 8935-8937

Synthetic Routes 8

Reaktionsbedingungen
Referenz
Synthesis of Rebeccamycin and 11-Dechlororebeccamycin
Faul, Margaret M.; Winneroski, Leonard L.; Krumrich, Christine A., Journal of Organic Chemistry, 1999, 64(7), 2465-2470

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium
1.2 Reagents: Ammonia
Referenz
Two synthetic approaches to rebeccamycin
Kaneko, T.; Wong, H.; Okamoto, K. T.; Clardy, J., Tetrahedron Letters, 1985, 26(34), 4015-18

Synthetic Routes 10

Reaktionsbedingungen
Referenz
Recent developments in the synthesis of indolocarbazoles, topoisomerase I inhibitors
Prudhomme, M.; Anizon, F.; Moreau, P., Recent Research Developments in Synthetic Organic Chemistry, 1999, 2, 79-106

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ,  Ethyl acetate
1.2 Reagents: Ammonia
Referenz
A stereoselective synthesis of indole-β-N-glycosides: an application to the synthesis of rebeccamycin
Gallant, Michel; Link, James T.; Danishefsky, Samuel J., Journal of Organic Chemistry, 1993, 58(2), 343-9

Synthetic Routes 12

Reaktionsbedingungen
Referenz
Rebeccamycin analogs as anti-cancer agents
Prudhomme, Michelle, European Journal of Medicinal Chemistry, 2003, 38(2), 123-140

Rebeccamycin Raw materials

Rebeccamycin Preparation Products

Rebeccamycin Verwandte Literatur

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